Cas no 149609-84-7 (3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid)

3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid structure
149609-84-7 structure
Product Name:3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
CAS-nummer:149609-84-7
MF:C11H12O3
MW:192.211183547974
MDL:MFCD06801095
CID:1087131
PubChem ID:16641315
Update Time:2025-10-30

3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • 3-((2-Methylallyl)oxy)benzoic acid
    • 3-(2-methylprop-2-enoxy)benzoic acid
    • 3-(2-methylprop-2-enyloxy)benzoic acid
    • 3-[(2-methyl-2-propenyl)oxy]benzoic acid
    • 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
    • AGN-PC-013PIK
    • ARONIS012908
    • BBL023061
    • CTK4C6289
    • MolPort-002-787-835
    • SureCN3315840
    • AKOS BBB/639
    • ZERENEX E/5016861
    • CHEMBRDG-BB 4023591
    • UKRORGSYN-BB BBV-080237
    • 3-((2-METHYLPROP-2-ENYL)OXY)BENZOIC ACID
    • 3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid(SALTDATA: FREE)
    • MFCD06801095
    • Benzoic acid, 3-[(2-methyl-2-propen-1-yl)oxy]-
    • 3-((2-Methylallyl)oxy)benzoicacid
    • AN-329/43385416
    • DTXSID00586415
    • DGQJTZUEILCDKI-UHFFFAOYSA-N
    • VS-07316
    • 3-(2-Methyl-allyloxy)-benzoic acid
    • AKOS000185877
    • 3-[(2-methyl-2-propen-1-yl)oxy]benzoic acid
    • CS-0316463
    • SCHEMBL3315840
    • 149609-84-7
    • STL067036
    • 3-(2-methylallyloxy)benzoic acid
    • 3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
    • MDL: MFCD06801095
    • Inchi: 1S/C11H12O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
    • InChI-sleutel: DGQJTZUEILCDKI-UHFFFAOYSA-N
    • LACHT: O(CC(=C)C)C1C=CC=C(C(=O)O)C=1

Berekende eigenschappen

  • Exacte massa: 192.07900
  • Monoisotopische massa: 192.078644241g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 4
  • Complexiteit: 223
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 46.5Ų

Experimentele eigenschappen

  • PSA: 46.53000
  • LogboekP: 2.33970

3-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
M321860-50mg
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
149609-84-7
50mg
$ 50.00 2022-06-04
TRC
M321860-100mg
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
149609-84-7
100mg
$ 65.00 2022-06-04
TRC
M321860-500mg
3-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
149609-84-7
500mg
$ 80.00 2022-06-04
Enamine
EN300-329196-1g
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
149609-84-7
1g
$492.0 2023-09-04
Enamine
EN300-329196-5g
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
149609-84-7
5g
$1291.0 2023-09-04
Enamine
EN300-329196-10g
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
149609-84-7
10g
$1623.0 2023-09-04
Enamine
EN300-329196-1.0g
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
149609-84-7
1.0g
$492.0 2023-02-23
Enamine
EN300-329196-2.5g
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
149609-84-7
2.5g
$1020.0 2023-09-04
Enamine
EN300-329196-5.0g
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
149609-84-7
5.0g
$1291.0 2023-02-23
Enamine
EN300-329196-10.0g
3-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
149609-84-7
10.0g
$1623.0 2023-02-23

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